
4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
7. Oncology: Cancer Immunotherapy
Summary of Application
This compound has been identified as a potential modulator of the cGAS-STING signaling pathway, which is crucial for the activation of antitumor immunity.
Results
In vitro studies have shown that the compound can facilitate the selective secretion of proinflammatory cytokines from human fibroblasts in a STING-dependent manner .
8. Chemistry: Synthesis of Heterocyclic Compounds
Summary of Application
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which have a wide range of applications in medicinal chemistry.
Methods of Application
It is involved in reactions as a building block for the synthesis of more complex molecules, particularly those with potential pharmacological activities.
Results
The synthesis processes have yielded a variety of heterocyclic compounds, which are being further evaluated for their therapeutic properties .
9. Entomology: Insect Growth Regulation
Summary of Application
A derivative of the compound has shown effectiveness in regulating the growth of insect larvae, which could be beneficial for controlling pest populations.
Methods of Application
The derivative is incorporated into an artificial diet for insect larvae at specific concentrations to assess its impact on larval growth and mortality.
Results
Studies have reported up to 100% mortality in larvae of certain species, such as the cotton leafworm, when the compound is used at a concentration of 5 g/kg .
10. Food Science: Food Preservation
Summary of Application
The antimicrobial properties of the compound’s derivatives are being explored for use in food preservation to extend the shelf life of perishable goods.
Methods of Application
Derivatives are applied to food products to inhibit the growth of spoilage-causing microorganisms.
Results
Preliminary results indicate a significant reduction in microbial activity, leading to prolonged freshness of the treated food items .
11. Pharmacology: Enzyme Inhibition
Summary of Application
The compound is being studied for its ability to inhibit enzymes that are overactive in certain diseases, offering a new approach to drug development.
Methods of Application
It is tested against various enzymes to determine its inhibitory effects and to identify potential therapeutic applications.
Results
The compound has demonstrated promising results in inhibiting specific enzymes, which could lead to the development of new medications .
12. Agricultural Chemistry: Fertilizer Enhancement
Summary of Application
Research is being conducted to utilize the compound in the enhancement of fertilizers to improve crop yields and soil health.
Methods of Application
The compound is added to fertilizers to study its effect on nutrient uptake efficiency and plant growth.
Results
Early trials suggest that the compound can positively affect plant growth and yield, though further research is needed to confirm these findings .
Eigenschaften
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2/c1-7-9(8(2)16-15-7)6-10-11(13)4-3-5-12(10)14/h3-5H,6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPFOZKQZDGWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378604 | |
| Record name | 4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
387352-96-7 | |
| Record name | 4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



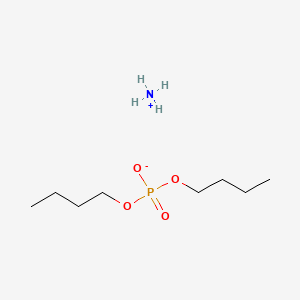
![2-[(3-Methoxypropyl)amino]ethanol](/img/structure/B1621755.png)
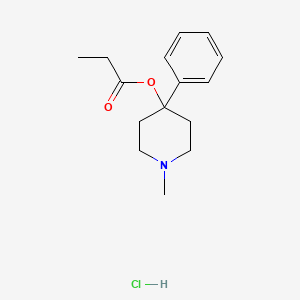
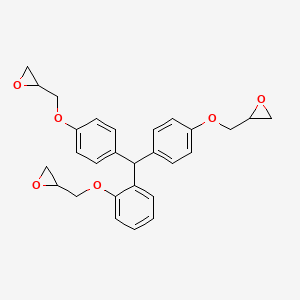
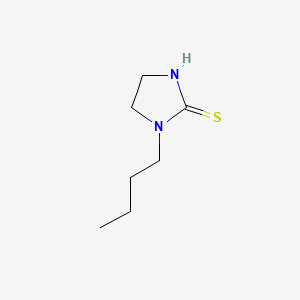

![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt](/img/structure/B1621764.png)
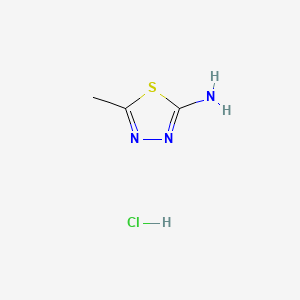

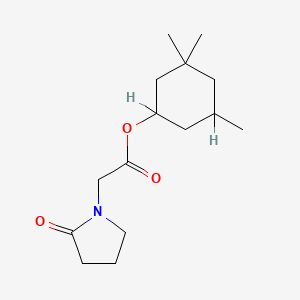


![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)
